molecular formula C18H14F2N2O3S B3866131 7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B3866131
M. Wt: 376.4 g/mol
InChI Key: CFDLPZDSQUTHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of molecules. Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry. This particular compound features a unique structure with a sulfanyl group attached to an aminophenyl ring, along with ethyl, difluoro, and oxoquinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a halogenated quinoline derivative with a thiol compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, catalytic hydrogenation.

    Nucleophiles: Thiols, amines, and other nucleophilic species.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted quinolones: From nucleophilic substitution reactions.

Scientific Research Applications

7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties and interactions with biological targets.

    Medicine: Investigated for its potential use as an antibacterial agent, particularly against resistant strains of bacteria.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid is primarily based on its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the DNA gyrase and topoisomerase IV enzymes, and the pathways involved are related to DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone with broad-spectrum antibacterial activity.

    Levofloxacin: A fluoroquinolone used to treat various bacterial infections.

    Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid is unique due to its specific structural features, such as the presence of the sulfanyl group and the combination of ethyl and difluoro substituents. These features may confer unique biological activities and pharmacokinetic properties compared to other quinolones.

Properties

IUPAC Name

7-(2-aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3S/c1-2-22-8-10(18(24)25)16(23)9-7-11(19)17(14(20)15(9)22)26-13-6-4-3-5-12(13)21/h3-8H,2,21H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDLPZDSQUTHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)SC3=CC=CC=C3N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 2
7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 3
7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-(2-Aminophenyl)sulfanyl-1-ethyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.